2-Chloro-5-nitro-3-phenylpyridine
Overview
Description
2-Chloro-5-nitro-3-phenylpyridine is an organic compound with the molecular formula C11H7ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a nitro group at the 5-position, and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-3-phenylpyridine typically involves the nitration of 3-phenylpyridine followed by chlorination. The nitration process introduces a nitro group at the 5-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent chlorination step involves the use of chlorinating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitro-3-phenylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The phenyl group can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction Reactions: Hydrogen gas, palladium on carbon, tin(II) chloride, and acidic or basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the chlorine atom.
- Amino derivatives formed by the reduction of the nitro group.
- Oxidized derivatives of the phenyl group.
Scientific Research Applications
2-Chloro-5-nitro-3-phenylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-3-phenylpyridine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and phenyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
2-Chloro-5-nitro-3-phenylpyridine can be compared with other similar compounds, such as:
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a phenyl group, leading to different chemical and biological properties.
2-Chloro-4-methyl-3-nitropyridine: Contains a methyl group at the 4-position, which affects its reactivity and applications.
Uniqueness: The presence of both a nitro group and a phenyl group in this compound makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-chloro-5-nitro-3-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-10(8-4-2-1-3-5-8)6-9(7-13-11)14(15)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFTXBTCLHAJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119088-46-8 | |
Record name | 2-chloro-5-nitro-3-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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